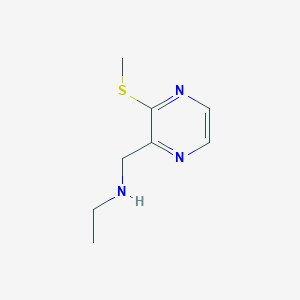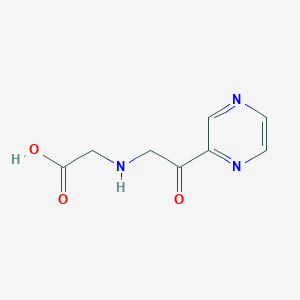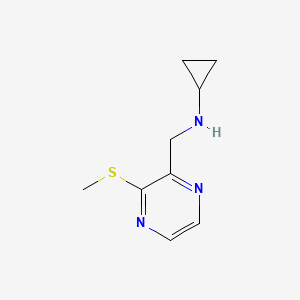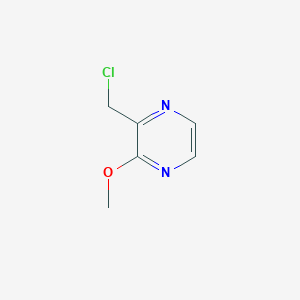
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is an organic compound that features a pyrazine ring substituted with an ethyl group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine typically involves the reaction of 3-methylsulfanyl-pyrazine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various alkylated or arylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
- Propyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
- Butyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(3-methylsulfanylpyrazin-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBBJXJLGXVGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926456.png)
![[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926462.png)
![[Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926470.png)
![[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926477.png)
![[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926482.png)
![[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926485.png)
![[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926486.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926492.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926500.png)
![[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7926512.png)

![[Isopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7926523.png)


